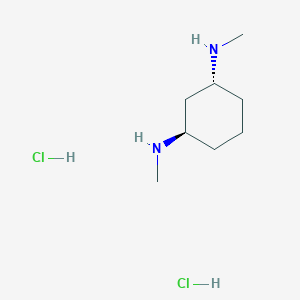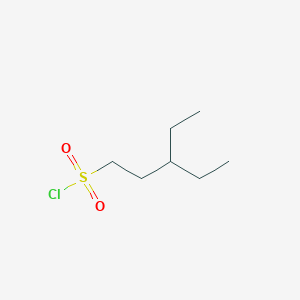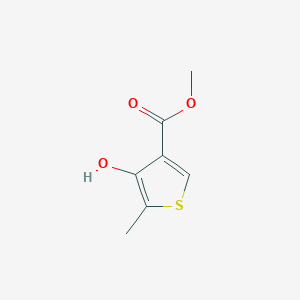
(3-Bromopyridin-2-YL)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromopyridin-2-YL)glycine is a compound that combines a brominated pyridine ring with a glycine moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the bromine atom and the glycine unit allows for unique reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-YL)glycine typically involves the reaction of 3-bromopyridine with glycine or its derivatives. One common method involves the use of ethyl 2-((bromopyridin-2-yl)amino)acetate, which is then hydrolyzed to yield the desired compound . The reaction conditions often include the use of strong acids like hydrochloric acid and heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromopyridin-2-YL)glycine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
(3-Bromopyridin-2-YL)glycine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-Bromopyridin-2-YL)glycine depends on its specific application. In biochemical contexts, it can interact with enzymes or receptors, modulating their activity. The bromine atom and the glycine moiety can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
3-Chloropyridine: Similar to (3-Bromopyridin-2-YL)glycine but with a chlorine atom instead of bromine.
2-Bromopyridine: An isomer with the bromine atom at a different position on the pyridine ring.
Uniqueness: this compound is unique due to the combination of the brominated pyridine ring and the glycine moiety. This combination allows for unique reactivity and functionality, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H7BrN2O2 |
|---|---|
Peso molecular |
231.05 g/mol |
Nombre IUPAC |
2-[(3-bromopyridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-2-1-3-9-7(5)10-4-6(11)12/h1-3H,4H2,(H,9,10)(H,11,12) |
Clave InChI |
ZKRYSEOIHFYPPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)NCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)


![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)
![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)


![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)
